N-(5-methyl-3-isoxazolyl)-N-[2-(1-phenyl-1H-tetraazol-5-yl)-2-adamantyl]amine
Description
The compound N-(5-methyl-3-isoxazolyl)-N-[2-(1-phenyl-1H-tetraazol-5-yl)-2-adamantyl]amine features a hybrid structure combining three key motifs:
- Adamantane: A rigid, lipophilic bicyclic hydrocarbon known for enhancing metabolic stability and membrane permeability in pharmaceuticals .
- 1-Phenyl-1H-tetrazole: A heterocycle with aromatic and electron-withdrawing properties, often used in drug design for its metabolic resistance and hydrogen-bonding capabilities .
Properties
CAS No. |
954240-81-4 |
|---|---|
Molecular Formula |
C21H24N6O |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
5-methyl-N-[2-(1-phenyltetrazol-5-yl)-2-adamantyl]-1,2-oxazol-3-amine |
InChI |
InChI=1S/C21H24N6O/c1-13-7-19(24-28-13)22-21(16-9-14-8-15(11-16)12-17(21)10-14)20-23-25-26-27(20)18-5-3-2-4-6-18/h2-7,14-17H,8-12H2,1H3,(H,22,24) |
InChI Key |
IKGMTNJYGGUCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC2(C3CC4CC(C3)CC2C4)C5=NN=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
N-(5-methyl-3-isoxazolyl)-N-[2-(1-phenyl-1H-tetraazol-5-yl)-2-adamantyl]amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features an isoxazole ring and an adamantane moiety, which are known for their roles in enhancing biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antitumor Activity : Compounds with similar structures have demonstrated significant antitumor effects in vitro. For instance, studies have shown that certain derivatives inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties : The presence of the isoxazole and tetraazole rings may contribute to antimicrobial activity, with some studies indicating effectiveness against a range of bacterial strains .
Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
Antitumor Activity
In a study evaluating various derivatives, compounds structurally related to this compound showed promising results against different cancer cell lines. The following table summarizes the IC50 values for selected compounds in 2D and 3D cell culture assays:
| Compound | Cell Line | IC50 (μM) 2D | IC50 (μM) 3D |
|---|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| Compound B | HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound C | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results indicate that while some compounds show higher efficacy in two-dimensional cultures, their effectiveness may decrease in three-dimensional settings, highlighting the importance of further structural optimization for enhanced activity .
Antimicrobial Activity
A separate study focused on the antimicrobial properties of similar compounds found that those containing isoxazole or tetraazole rings exhibited significant antibacterial activity against various pathogens, suggesting potential therapeutic applications in infectious diseases .
Case Studies
Several case studies have been documented to illustrate the biological activities of this compound:
- Case Study on Antitumor Efficacy : In a controlled laboratory setting, a derivative similar to this compound was tested against MDA-MB-231 triple-negative breast cancer cells, showing dose-dependent inhibition with an IC50 value ranging from 12 to 24 μM after treatment for 72 hours .
- Case Study on Antimicrobial Effects : Another study investigated the antimicrobial efficacy of a related compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 μg/mL, suggesting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Containing Derivatives
a) Bromantane (N-(2-adamantyl)-N-(para-bromophenyl)amine)
- Structural Differences : Bromantane substitutes the tetrazole-isoxazole system with a para-bromophenyl group.
- Pharmacology : Exhibits adaptogenic effects, enhancing physical endurance and recovery in hypoxia/stress models with low toxicity .
b) N-((5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)adamantan-1-amine
Tetrazole-Containing Amines
a) N-(5-Chloro-2-ethoxybenzyl)-N-(1-ethyl-1H-tetraazol-5-yl)amine
b) 5,5’-Bis(1H-tetrazolyl)amine Monohydrate
Isoxazole Derivatives
a) 2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide
Pharmacological and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
